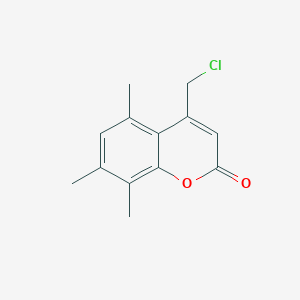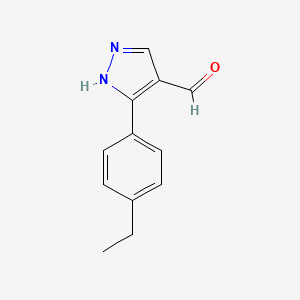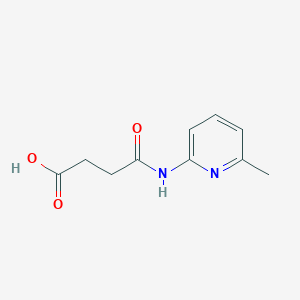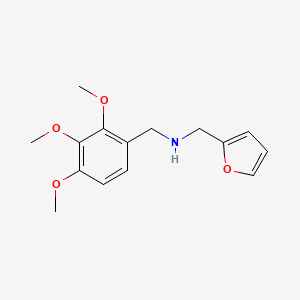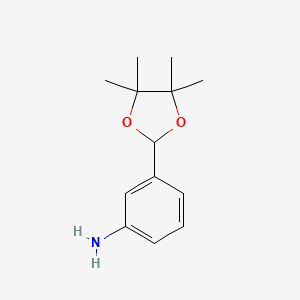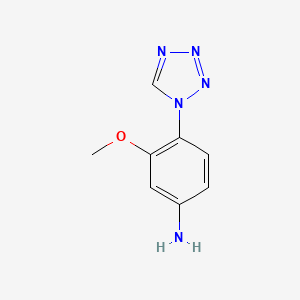
1,2-Dimethyl-1H-indole-3-carbonitrile
Übersicht
Beschreibung
The compound 1,2-Dimethyl-1H-indole-3-carbonitrile is a derivative of indole, which is a structure of interest in the field of medicinal chemistry due to its presence in compounds with various biological activities. While the provided papers do not directly discuss 1,2-Dimethyl-1H-indole-3-carbonitrile, they do provide insights into the synthesis, molecular structure, and properties of closely related indole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives were synthesized using an AlCl3-mediated C-C bond-forming reaction without the need for N-protection of the indoles, yielding good results . Another approach involved a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from tetrahydro-4H-indol-4-one, which included cyanation and halogenation/dehydrohalogenation steps, achieving an 84% overall yield . These methods highlight the versatility and efficiency of synthesizing indole derivatives, which could be applicable to the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile compound was unambiguously established by single-crystal X-ray diffraction . Similarly, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile revealed that the substituents are nearly coplanar with the connected benzene ring, with significant dihedral angles between the rings . These structural analyses are crucial for understanding the three-dimensional conformation of such molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of indole derivatives can be influenced by their functional groups. The papers provided do not detail specific chemical reactions of 1,2-Dimethyl-1H-indole-3-carbonitrile, but they do mention the conversion of 4-hydroxy-1H-indole-2-carbonitrile into a positive inotrope, showcasing the potential for chemical transformations of indole derivatives . Additionally, the synthesis of indole derivatives often involves reactions such as cyanation, halogenation, and dehydrohalogenation , which could be relevant for the chemical reactions of 1,2-Dimethyl-1H-indole-3-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, in the crystal structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, the indole and pyrrole ring systems are inclined to one another, and the molecules are linked by hydrogen bonds and π-π interactions . These interactions can affect the solubility, melting point, and other physical properties of the compound. Supramolecular aggregation in indole derivatives can also be influenced by hydrogen bonding and π-π stacking interactions, as seen in various pyrazolopyridine-carbonitriles . These properties are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Here are some general applications of indole derivatives:
-
Antiviral Activity
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
Zukünftige Richtungen
The future directions for research on 1,2-Dimethyl-1H-indole-3-carbonitrile and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields. The indole scaffold has been tested for maximum activity in pharmacological compounds . Further studies could also focus on the development of novel compounds with anti-tubercular activity .
Eigenschaften
IUPAC Name |
1,2-dimethylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-10(7-12)9-5-3-4-6-11(9)13(8)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHVKHABWPGMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350584 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2-Dimethyl-1H-indole-3-carbonitrile | |
CAS RN |
51072-84-5 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



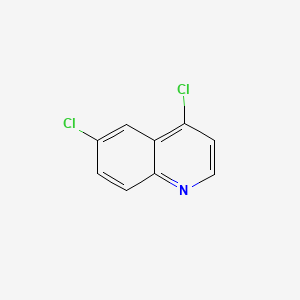


![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)
